molecular formula C16H12N2O4 B13415307 1H-Indole-3-acetic acid, 4-nitrophenyl ester CAS No. 5157-45-9

1H-Indole-3-acetic acid, 4-nitrophenyl ester

Cat. No.: B13415307
CAS No.: 5157-45-9
M. Wt: 296.28 g/mol
InChI Key: IENNLMOTZKBUKG-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 4-nitrophenyl ester is a compound that combines the structural features of indole, acetic acid, and nitrophenyl ester. Indole derivatives are significant in various biological and chemical processes due to their presence in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1H-Indole-3-acetic acid, 4-nitrophenyl ester typically involves the esterification of 1H-Indole-3-acetic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Mechanism of Action

Properties

CAS No.

5157-45-9

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

(4-nitrophenyl) 2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C16H12N2O4/c19-16(22-13-7-5-12(6-8-13)18(20)21)9-11-10-17-15-4-2-1-3-14(11)15/h1-8,10,17H,9H2

InChI Key

IENNLMOTZKBUKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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